molecular formula C20H23N3O5S B2537470 ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-77-9

ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2537470
CAS No.: 864925-77-9
M. Wt: 417.48
InChI Key: WBEOTAAHTCDETA-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an ester group (carboxylate), an amide group (carbamoyl), and a heterocyclic ring (dihydrothieno[2,3-c]pyridine). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the heterocyclic ring and multiple functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic ring might increase its stability, while the functional groups could influence its solubility .

Scientific Research Applications

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Formation of Tetrahydropyridothienopyrimidine Derivatives : Ethyl 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides were prepared and reacted with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives, expanding the scope of chemical synthesis in this area (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Reactivity of 3-Aminopyridothieno[3,2-d]pyrimidin-4-ones : Studies into the reactions of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, aldehydes, formamide, and other compounds have led to a range of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).

  • Preparation of Esters and Amides of Thieno[2,3‐d]pyrimidine‐6‐carboxylic Acids : A novel method for the preparation of these compounds was described, expanding the chemical toolbox for synthesizing new molecular structures (Santilli, Kim, & Wanser, 1971).

  • Synthesis of Thieno[3,4-d]pyrimidines : The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, leading to ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, highlight another aspect of synthetic chemistry related to these compounds (Ryndina, Kadushkin, Soloveva, & Granik, 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-27-20(26)23-10-8-14-15(12-23)29-19(17(14)18(21)25)22-16(24)9-11-28-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEOTAAHTCDETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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